Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl
CAS No.:
Cat. No.: VC13795083
Molecular Formula: C28H18N2
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H18N2 |
|---|---|
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | 12-phenyl-12,16-diazahexacyclo[11.11.0.02,11.03,8.015,23.017,22]tetracosa-1(13),2(11),3,5,7,9,14,17,19,21,23-undecaene |
| Standard InChI | InChI=1S/C28H18N2/c1-2-9-19(10-3-1)30-26-15-14-18-8-4-5-11-20(18)28(26)23-16-22-21-12-6-7-13-24(21)29-25(22)17-27(23)30/h1-17,29H |
| Standard InChI Key | HTWMXCZFSCJBEX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C4C=C3)C5=C2C=C6C(=C5)C7=CC=CC=C7N6 |
| Canonical SMILES | C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C4C=C3)C5=C2C=C6C(=C5)C7=CC=CC=C7N6 |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl features a hexacyclic framework comprising indole and carbazole moieties fused with a benzene ring. The IUPAC name, 12-phenyl-12,16-diazahexacyclo[11.11.0.0²,¹¹.0³,⁸.0¹⁵,²³.0¹⁷,²²]tetracosa-1(13),2(11),3,5,7,9,14,17,19,21,23-undecaene, reflects its intricate topology . Key structural attributes include:
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Linear conjugation: The planar arrangement of fused rings facilitates π-π interactions, critical for electronic applications .
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Phenyl substituent: Positioned at the 7th carbon, this group enhances steric bulk and influences solubility.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.5 g/mol |
| CAS Number | 1800022-02-9 |
| IUPAC Name | 12-phenyl-12,16-diazahexacyclo[11.11.0.0²,¹¹.0³,⁸.0¹⁵,²³.0¹⁷,²²]tetracosa-1(13),2(11),3,5,7,9,14,17,19,21,23-undecaene |
| SMILES | C1=CC=C(C=C1)N2C3=C4C(=C2)C5=C6C(=C3)C7=CC=CC=C7N6C8=C5C=CC=C8 |
Synthesis and Reaction Pathways
Conventional Synthetic Approaches
While direct synthesis routes for Benz[g]indolo[2,3-b]carbazole derivatives remain sparingly documented, analogous carbazoles are typically synthesized via:
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Palladium-catalyzed couplings: Negishi or Suzuki-Miyaura reactions enable aryl-aryl bond formation .
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Multicomponent reactions: Combining 1,3-diketones, amines, and aldehydes in the presence of solid acid catalysts (e.g., AC-SOH) yields carbazole cores at 240°C with 73% efficiency .
Table 2: Optimized Synthesis Conditions
| Parameter | Value |
|---|---|
| Catalyst | AC-SOH (4.606 mmol/g acidity) |
| Temperature | 240°C |
| Reaction Time | 2 hours |
| Yield | 73% |
Mechanistic Insights
The formation proceeds through a 3-cyanoacetamide pyrrole intermediate, followed by intramolecular cyclization. Acidic sites on the catalyst facilitate proton transfer and dehydration, critical for ring closure .
Physicochemical Properties and Stability
Thermal and Photolytic Behavior
The compound exhibits moderate thermal stability but is photosensitive. Storage recommendations include:
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Light protection: Amber glass containers to prevent photodegradation.
Electronic Characteristics
Solid-state ionization potentials (5.78–5.99 eV) and electron affinities (2.99–3.19 eV) suggest utility in organic semiconductors . Photoluminescence quantum yields up to 58% in thin films highlight potential in OLEDs .
Applications in Research and Industry
Pharmaceutical Intermediates
As a building block for active pharmaceutical ingredients (APIs), the compound’s rigidity and nitrogen content enable interactions with biological targets. Examples include kinase inhibitors and antimicrobial agents .
Optoelectronic Materials
Derivatives functionalized with electron-accepting groups (e.g., trifluoromethylbenzonitrile) demonstrate aggregation-induced emission enhancement (AIEE) and thermally activated delayed fluorescence (TADF), making them viable for host-free OLEDs .
Agrochemical Development
Structural analogs serve as precursors to herbicides and pesticides, leveraging the carbazole scaffold’s bioactivity .
Recent Advances and Future Directions
Catalytic Innovations
Recent work emphasizes recyclable catalysts like AC-SOH, which reduce costs and environmental impact compared to traditional homogeneous acids .
Computational Modeling
Density functional theory (DFT) studies predict charge transport properties, guiding the design of high-mobility organic semiconductors .
Challenges and Opportunities
Scalability of synthesis and functionalization selectivity remain hurdles. Advances in flow chemistry and machine learning-assisted catalyst design may address these limitations.
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